4-(ジメチルアミノ)ベンゼンカルボチオアミド

説明

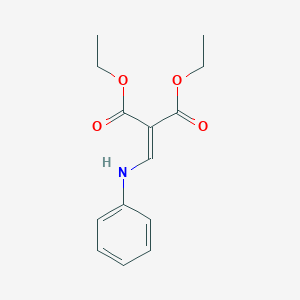

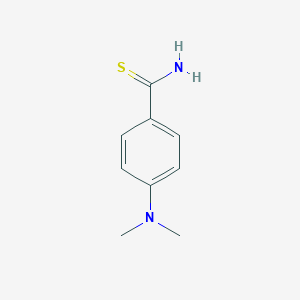

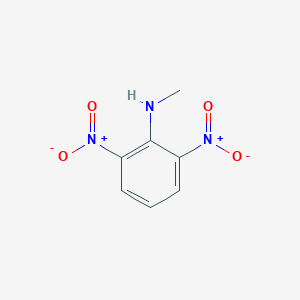

4-(Dimethylamino)benzenecarbothioamide is a chemical compound with the molecular formula C9H12N2S . It is also referred to as 4-(chloroformyl)-N,N-dimethylaniline . The material is reported to be very moisture sensitive .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzenecarbothioamide is a subject of research and various methods have been proposed . For instance, one study discusses the application of catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the compound .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzenecarbothioamide has been analyzed using various techniques. For example, quantum chemical calculations of energy, geometry, and vibrational wavenumbers have been carried out using ab initio HF and density functional theory (DFT/B3LYP) with complete relaxation in the potential energy surface using 6-311++G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving 4-(Dimethylamino)benzenecarbothioamide are complex and have been studied in detail. For instance, one study discusses the interpretation of its transient absorption (TA) spectrum in the visible range .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)benzenecarbothioamide have been analyzed in several studies. For instance, one study discusses its photophysics and reveals that it exhibits two distinct fluorescence emission bands in sufficiently polar solvents .科学的研究の応用

水銀検出

この化合物は、水銀(II)の定量のために、フローインジェクション分析(FIA)で使用されてきました。 チオセミカルバゾン系被覆ワイヤー電極(CWE)が開発され、最適な検出のために特定のpHと流量パラメータを持つキャリアストリームが利用されました .

プロトン化研究

研究によると、4-(ジメチルアミノ)ベンゼンカルボチオアミドは、温度に敏感な異常なプロトン化挙動を示します。 この特徴は、DMAP誘導体のプロトン化度の研究において特に重要です .

有機合成における触媒作用

この化合物は、4-(4-(ジメチルアミノ)ベンジリデン)-3-メチルイソキサゾール-5(4H)-オンなどの有機分子の合成における触媒として適用されてきました。 この化合物を用いた様々な触媒は興味深い結果をもたらし、有機合成用途におけるその可能性を示しています .

熱的および光学的試験

これは、新たに合成された有機錯体の物理化学的挙動を理解するための熱的および光学的試験に携わってきました。 この化合物のユニークなアイデンティティと融合エンタルピー値は、TGAとDTA試験によって決定されました .

これらは、4-(ジメチルアミノ)ベンゼンカルボチオアミドを含む科学的研究を通じて特定されたユニークな用途の一部です。各用途は、化合物の特性を革新的な方法で利用して、化学の様々な分野における研究開発を進めています。

Flow Injection Analysis of Mercury Using 4- (Dimethylamino) Unusual temperature-sensitive protonation behaviour Application of catalysts in the synthesis Synthesis, Spectral Characterization, Thermal and Optical Studies

Safety and Hazards

特性

IUPAC Name |

4-(dimethylamino)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDGXAMTXINAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197050 | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4714-69-6 | |

| Record name | 4-(Dimethylamino)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzenecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)

![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)